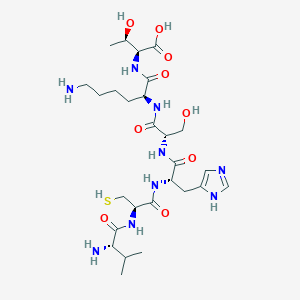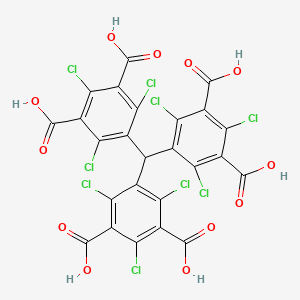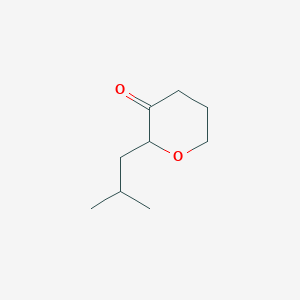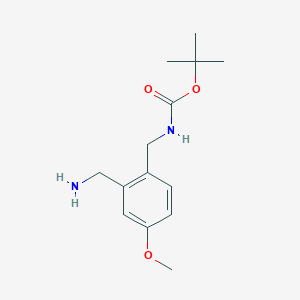
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile is an organic compound with a complex structure that includes a piperidine ring, a methoxy group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile typically involves multiple steps One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-3-nitroaniline This intermediate is then subjected to a series of reactions, including alkylation with methyl iodide to introduce the methyl group and cyclization with piperidine to form the piperidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product’s purity.
化学反応の分析
Types of Reactions
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carboxylic acid.
Reduction: 4-(2-Methoxy-3-aminophenyl)-1-methylpiperidine-4-carbonitrile.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can enhance the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- 4-(2-Methoxy-4-nitrophenyl)-1-methylpiperidine-4-carbonitrile
- 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carboxylic acid
- 4-(2-Methoxy-3-aminophenyl)-1-methylpiperidine-4-carbonitrile
Uniqueness
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
652145-60-3 |
|---|---|
分子式 |
C14H17N3O3 |
分子量 |
275.30 g/mol |
IUPAC名 |
4-(2-methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17N3O3/c1-16-8-6-14(10-15,7-9-16)11-4-3-5-12(17(18)19)13(11)20-2/h3-5H,6-9H2,1-2H3 |
InChIキー |
COJBPMZOEQSZEU-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)(C#N)C2=C(C(=CC=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)





![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)

![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)

![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
